Product packaging for 3-acetyl-4-hydroxyisoquinolin-1(2H)-one(Cat. No.:)

3-acetyl-4-hydroxyisoquinolin-1(2H)-one

Cat. No.: B8523333
M. Wt: 203.19 g/mol
InChI Key: AGXSWBGEBXLANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-4-hydroxyisoquinolin-1(2H)-one is a high-value nitrogen-containing heterocycle of significant interest in synthetic and medicinal chemistry research. While detailed studies on this exact compound are less common than on its close analogues, its core structure is recognized as a pivotal scaffold for constructing diverse pharmacologically active compounds . The molecule's key structural feature is its β,β'-tricarbonyl system, which provides multiple electrophilic and nucleophilic centers, making it an exceptionally versatile precursor for synthesizing a wide range of binary and fused heterocyclic systems, including pyrazoles, imidazoles, pyridines, and pyrimidines . This reactivity allows researchers to use it as a key intermediate in the development of novel chemical entities. Structurally, the compound is characterized by an intramolecular resonance-assisted hydrogen bond (RAHB) that stabilizes the planar molecular conformation and leads to distinct bond length alterations within the ring system, a feature confirmed in related 4-hydroxyquinolinone structures . This hydrogen-bonded motif is crucial for its chemical behavior and potential for molecular recognition. Available spectroscopic data for closely related compounds includes characteristic NMR signals for the acetyl methyl group around δ 2.7-2.8 ppm and a highly deshielded hydroxyl proton, often observed downfield at δ 17-18 ppm due to strong hydrogen bonding . In IR spectroscopy, stretches for the carbonyl groups typically appear around 1650-1710 cm⁻¹ . Researchers employ this compound and its derivatives as intermediates in ongoing pharmaceutical syntheses, exploring a wide spectrum of biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties, based on the established profile of the isoquinolinone and quinolinone chemical class . It is also investigated for applications in material science, such as in the development of fluorescent sensors and anticorrosion agents . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B8523333 3-acetyl-4-hydroxyisoquinolin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)11(15)12-9/h2-5,14H,1H3,(H,12,15)

InChI Key

AGXSWBGEBXLANS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 3 Acetyl 4 Hydroxyisoquinolin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon framework and the relative positions of hydrogen atoms within the molecule.

1H NMR Data Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of 3-acetyl-4-hydroxyisoquinolin-1(2H)-one provides detailed information about the electronic environment of each proton. In a typical analysis using dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the spectrum displays distinct signals corresponding to the aromatic protons, the acetyl group, and the labile protons of the hydroxyl and amine groups.

The aromatic protons on the benzo-fused ring appear in the downfield region, typically between δ 7.23 and 7.99 ppm. The proton at position 5 (H-5) is observed as a doublet of doublets, a result of its coupling to two neighboring protons. The protons at positions 6, 7, and 8 present as triplets and doublets, with their specific chemical shifts and coupling constants (J values) allowing for unambiguous assignment.

A sharp singlet corresponding to the three protons of the acetyl group (COCH₃) is characteristically found in the upfield region, around δ 2.72 ppm. The labile protons of the N-H and O-H groups are also observed as singlets, often at δ 11.53 and δ 17.04 ppm, respectively, with the enolic hydroxyl proton being significantly deshielded due to strong intramolecular hydrogen bonding with the acetyl carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 7.99 dd J = 8.0, J = 1.2
H-7 7.65 t
H-8 7.30 d J = 8.3
H-6 7.23 t
NH 11.53 s
OH 17.04 s

13C NMR Data Analysis and Carbon Chemical Shifts

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for the carbonyl carbons, the aromatic carbons, and the acetyl methyl carbon.

The carbonyl carbon of the quinolinone ring (C-1) and the acetyl group (C=O) are typically found in the most downfield region of the spectrum, around δ 176.4 and δ 205.0 ppm, respectively. The carbon bearing the hydroxyl group (C-4) and the acetyl-substituted carbon (C-3) appear at approximately δ 173.0 and δ 104.9 ppm. The carbons of the benzene (B151609) ring (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the aromatic region from δ 116.1 to δ 140.2 ppm. The methyl carbon of the acetyl group is observed furthest upfield at around δ 31.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Position Chemical Shift (δ, ppm)
COCH₃ 205.0
C-1 176.4
C-4 173.0
C-8a 140.2
C-7 134.1
C-5 125.1
C-6 122.9
C-4a 118.8
C-8 116.1
C-3 104.9

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While specific 2D NMR data for this compound are not detailed in readily available literature, these techniques are indispensable for the structural confirmation of such heterocyclic compounds.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aromatic protons (H-5 through H-8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons. It could be used to confirm the stereochemistry and conformation of the molecule and its substituents.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands that confirm its structure.

A broad absorption band is typically observed in the range of 3100-2800 cm⁻¹, which corresponds to the O-H stretching vibration of the enolic hydroxyl group, broadened by strong intramolecular hydrogen bonding. The N-H stretching vibration of the amide group is also found in this region, around 3077 cm⁻¹. The spectrum shows two distinct carbonyl stretching bands: one for the amide carbonyl (C=O) at approximately 1665 cm⁻¹ and another for the acetyl carbonyl at a lower frequency of 1599 cm⁻¹, indicative of conjugation and hydrogen bonding. The C=C stretching vibrations of the aromatic ring are observed around 1562 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (ν, cm⁻¹)
O-H stretch (H-bonded) 3100-2800
N-H stretch 3077
C=O stretch (amide) 1665
C=O stretch (acetyl) 1599

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₉NO₃), the expected exact mass can be calculated. While specific experimental HRMS data for the parent compound is not widely published, analysis of its N-methyl derivative provides a close reference. For example, the N-methyl derivative (C₁₂H₁₁NO₃) shows a molecular ion peak [M]⁺ at m/z 217 in its mass spectrum, confirming its molecular weight. HRMS analysis would provide a measured m/z value with high precision (typically to four or more decimal places), which would be compared to the calculated value to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elucidating the structure of moderately polar, thermally labile molecules like this compound. In positive ion mode, the molecule readily accepts a proton, typically at the nitrogen or a carbonyl oxygen, to form the protonated molecular ion [M+H]⁺.

Collision-induced dissociation (CID) of this precursor ion provides valuable structural information through characteristic fragmentation patterns. The fragmentation of this compound is expected to initiate from its most labile bonds. A primary fragmentation pathway involves the cleavage of the acetyl group. This can occur via the loss of a ketene (B1206846) molecule (CH₂CO) or through the loss of the entire acetyl radical followed by rearrangement. Another significant fragmentation would be the loss of a water molecule (H₂O) from the protonated molecular ion, driven by the presence of the hydroxyl group. Subsequent fragmentations may involve the sequential loss of carbon monoxide (CO) molecules from the heterocyclic ring, which is a common fragmentation pathway for quinolone and isoquinolinone structures.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Predicted m/zIon FormulaProposed Fragment Structure/Loss
204.06[C₁₁H₁₀NO₃]⁺Protonated Molecular Ion [M+H]⁺
186.05[C₁₁H₈NO₂]⁺Loss of H₂O
162.06[C₉H₈NO₂]⁺Loss of Ketene (CH₂CO)
144.05[C₉H₆NO]⁺Loss of Ketene (CH₂CO) and H₂O
116.05[C₈H₆N]⁺Loss of Ketene (CH₂CO), H₂O, and CO

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a valuable technique for the analysis of small molecules, although it presents unique challenges. A primary difficulty is the interference from matrix-related peaks in the low-mass region (below 500 Da), which can obscure the analyte signal. acs.orgnih.gov The selection of an appropriate matrix is therefore critical for the successful analysis of this compound. The matrix must co-crystallize with the analyte and strongly absorb the laser energy, facilitating a soft ionization of the analyte molecule with minimal fragmentation.

For small molecules like isoquinoline (B145761) derivatives, several matrices have proven effective. nih.gov Common choices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). nih.gov However, to minimize background interference, specialized matrices such as 9-aminoacridine (B1665356) or 4-hydroxy-3-nitrobenzonitrile, which provide a cleaner background in the low mass range, may be preferred. nih.govrsc.org These matrices can form adducts with the analyte (e.g., [M+H]⁺, [M+Na]⁺, or [M+K]⁺), shifting the mass of interest to a clearer region of the spectrum and enhancing sensitivity. acs.org

Table 2: Potential MALDI Matrices for Small Molecule Analysis

MatrixAbbreviationCharacteristics
α-Cyano-4-hydroxycinnamic acidCHCACommonly used, but can produce significant background ions.
2,5-Dihydroxybenzoic acidDHBProvides good sensitivity; potential for background interference. nih.gov
9-Aminoacridine9-AAPopular for negative ion mode and reduces low-mass interference. nih.gov
4-Hydroxy-3-nitrobenzonitrileHNBOffers a clean background in the low mass range, suitable for small molecules. rsc.org
3-Aminoquinoline3-AQActs as both a matrix and a derivatizing agent, enhancing ionization efficiency. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its isolation. A reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity. This method utilizes a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, and a polar mobile phase.

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any impurities, starting materials, or by-products. An acid modifier, like formic acid or trifluoroacetic acid (TFA), is typically added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a consistent protonation state. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Table 3: Typical HPLC Parameters for Analysis of Isoquinoline Derivatives

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or TFA
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid or TFA
Flow Rate0.8 - 1.2 mL/min
DetectionUV-Vis Diode Array Detector (DAD)
Column Temperature25 - 40 °C
Injection Volume5 - 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is invaluable for the unambiguous identification and quantification of this compound in complex mixtures. The compound is first separated from other components on an HPLC column as described previously.

The eluent from the column is directed into an ESI source, where the analyte is ionized. The first mass analyzer (Q1) is set to select the precursor ion (e.g., the [M+H]⁺ ion at m/z 204). This ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. The second mass analyzer (Q3) scans or selects for the specific product ions generated. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for both confirming the identity of the compound and quantifying it, even at trace levels, by monitoring a specific precursor-to-product ion transition.

Table 4: Illustrative LC-MS/MS Method Parameters

ParameterTypical Setting
LC SystemUHPLC/HPLC with Reversed-Phase C18 Column
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS SystemTriple Quadrupole (QqQ) or Q-TOF
Precursor Ion (Q1)m/z 204 [M+H]⁺
Product Ions (Q3)m/z 162 (Loss of CH₂CO), m/z 144 (Loss of CH₂CO + H₂O)
Collision GasArgon or Nitrogen
Capillary Voltage3.0 - 4.5 kV

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is dictated by its extensive chromophoric system, which includes the bicyclic aromatic isoquinolinone core, the carbonyl groups, and the hydroxyl group. This conjugated system gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show multiple absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The high-energy π→π* transitions, originating from the conjugated aromatic system, are typically observed in the 250-300 nm range and exhibit high molar absorptivity. researchgate.net The lower-energy n→π* transitions, associated with the non-bonding electrons of the oxygen atoms in the carbonyl and hydroxyl groups, are expected at longer wavelengths (›300 nm) and are generally of lower intensity. The position and intensity of these bands can be influenced by solvent polarity; polar solvents may cause a hypsochromic (blue) shift of n→π* bands and a bathochromic (red) shift of π→π* bands. nih.gov

Table 5: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Electronic TransitionAssociated Chromophore
~250-270 nmπ→πIsoquinolinone aromatic system
~280-300 nmπ→πExtended conjugation with carbonyl groups
~320-350 nmn→π*Carbonyl groups (C=O)

Computational Chemistry and Molecular Modeling of 3 Acetyl 4 Hydroxyisoquinolin 1 2h One and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to investigate the electronic structure and reactivity of complex organic molecules.

For heterocyclic compounds similar to the isoquinolinone scaffold, DFT analysis, often using the B3LYP functional with basis sets like 6-31++G(d,p) or 6−311G+(d,p), provides a detailed picture of the molecule's reactivity profile. nih.govnih.gov These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In studies of related quinolinone structures, semiempirical quantum mechanics calculations have been used to determine the stability of different tautomeric forms. researchgate.net For 3-acetyl-4-hydroxyisoquinolin-1(2H)-one, which can exist in several tautomeric forms, such calculations would likely indicate that the 4-hydroxy-1(2H)-one form is the most stable, a crucial piece of information for understanding its chemical behavior. researchgate.net The reactivity of the core structure, which includes a β,β′-tricarbonyl group, can be analyzed to predict sites susceptible to nucleophilic or electrophilic attack. nih.gov For instance, DFT studies on similar compounds have shown that oxygen atoms and the π-system often serve as electron donor sites, making them targets for electrophilic attack. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

Descriptor Typical Value Range (a.u.) Significance
EHOMO -0.2 to -0.3 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -0.05 to -0.15 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 0.1 to 0.2 Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.

| Dipole Moment | 2.0 to 5.0 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. journaljpri.com It is a cornerstone of structure-based drug design.

Docking simulations for derivatives of this compound would involve placing the ligand into the active site of a specific biological target, such as an enzyme or receptor. The simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the thermodynamic stability of the ligand-receptor complex. mdpi.com Lower binding energy values typically indicate a more stable complex and potentially higher biological activity. mdpi.com

In studies on analogous quinazolinone and tetrahydroisoquinoline derivatives, docking has been successfully used to predict their binding modes with various targets, including protein kinases, cholinesterases, and receptors involved in multidrug resistance. nih.govnih.govscispace.com For example, docking studies of quinazolinone derivatives against 3-phosphoinositide-dependent protein kinase-1 (PDK1) revealed binding affinities superior to the native ligand, with docking scores ranging from -9.99 to -10.44 kcal/mol. nih.gov

Table 2: Illustrative Molecular Docking Results for Isoquinolinone Derivatives

Compound Derivative Target Protein Docking Score (kcal/mol) Predicted Binding Affinity (Ki)
Derivative A (Parent) Protein Kinase X -8.5 5.2 µM
Derivative B (+CH3) Protein Kinase X -8.9 2.8 µM
Derivative C (+Cl) Protein Kinase X -9.5 0.9 µM

Note: This table presents hypothetical data to illustrate how docking results are typically reported.

A critical output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues in the target's active site. These interactions govern the binding specificity and affinity. Key forces include:

Hydrogen Bonding: The hydroxyl and carbonyl groups of the this compound scaffold are prime candidates for forming hydrogen bonds with polar residues in a protein's active site.

Hydrophobic Interactions: The aromatic rings of the isoquinolinone core can engage in hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Analysis of these forces helps to rationalize the observed activity of a compound and provides a roadmap for designing derivatives with improved potency by enhancing favorable interactions. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are rigid upon ligand binding.

MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more rigorous validation of the proposed binding mode. nih.govnih.gov Conformational analysis through MD can also reveal alternative binding poses or conformational changes in the protein that are not apparent from static docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Impact Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov

In a 3D-QSAR study, a set of aligned molecules (the training set) is used to build a statistical model that correlates their 3D properties (steric, electrostatic, hydrophobic fields) with their experimentally measured biological activity. nih.govnih.gov The predictive power of the resulting model is then validated using an external set of compounds (the test set). nih.gov

Key statistical parameters used to validate a QSAR model include:

R² (Coefficient of Determination): Indicates the goodness of fit of the model for the training set. Values closer to 1.0 are better.

Q² or R²cv (Cross-validated R²): Measures the internal predictive ability of the model. A Q² > 0.5 is generally considered indicative of a robust model.

R²pred (Predictive R² for the test set): Measures the external predictive ability of the model on compounds not used in model generation.

Successful QSAR models can be used to predict the biological activity of newly designed, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov

Biological Activities and Molecular Mechanisms of 3 Acetyl 4 Hydroxyisoquinolin 1 2h One Derivatives: in Vitro Perspectives

Enzyme Inhibition and Modulation

The core chemical structure of isoquinolin-1(2H)-one derivatives allows them to act as inhibitors for several key enzymes, particularly those that are dependent on metal ions for their catalytic function. This inhibitory action is central to their potential therapeutic applications.

HIV-1 Integrase (IN) Inhibition: Mechanism of Strand Transfer and 3'-Processing Interference

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process, known as integration, involves two main catalytic steps: 3'-processing and strand transfer.

3'-Processing: The integrase enzyme first cleaves a dinucleotide from each 3' end of the viral DNA within the cytoplasm.

Strand Transfer: Following the transport of the viral DNA into the nucleus as part of the pre-integration complex, the integrase enzyme covalently links the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

Derivatives of isoquinolin-1(2H)-one, particularly those belonging to the 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HQD) class, have been identified as potent inhibitors of HIV-1 integrase. These compounds function as catalytic site inhibitors, effectively blocking both the 3'-processing and the strand transfer steps of the integration process. The primary mechanism of this inhibition is believed to involve the chelation of divalent metal ions, typically magnesium (Mg²⁺), which are essential cofactors located within the enzyme's active site. By binding to these metal ions, the inhibitors disrupt the normal catalytic function of the enzyme, preventing the binding of the host DNA and locking the enzyme-viral DNA complex in an inactive state.

Reverse Transcriptase (RT) RNase H Domain Inhibition

HIV-1 Reverse Transcriptase (RT) is another crucial enzyme in the viral life cycle, responsible for converting the viral RNA genome into DNA. RT has two distinct enzymatic domains: a DNA polymerase domain and a Ribonuclease H (RNase H) domain. While the polymerase function is the target of many existing antiretroviral drugs, the RNase H domain remains a less exploited target. The RNase H domain's primary role is to degrade the RNA strand of the intermediate RNA/DNA hybrid, a necessary step for the synthesis of double-stranded viral DNA.

Certain 2-hydroxyisoquinoline-1,3-dione derivatives have been investigated as dual inhibitors, targeting both HIV-1 integrase and the RNase H domain of reverse transcriptase. mdpi.com The active site of the RNase H domain, like that of integrase, is dependent on divalent metal ions for its function. The inhibitory mechanism of these isoquinoline (B145761) derivatives is therefore also attributed to their ability to chelate these essential metal cofactors, thereby blocking the enzymatic activity. While some studies have reported micromolar inhibition of RNase H by these compounds, others have found the inhibitory properties to be poor, suggesting that the specific substitutions on the isoquinoline scaffold are critical for potent activity against this target. mdpi.comnih.gov

Prolyl-4-Hydroxylase Domain (PHD) Enzyme Inhibition

Prolyl-4-hydroxylase domain (PHD) enzymes are cellular oxygen sensors that play a key role in regulating the stability of Hypoxia-Inducible Factors (HIFs). nih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit, marking it for degradation. ox.ac.uk During low oxygen conditions (hypoxia), PHD activity is reduced, allowing HIF-α to accumulate and activate genes that help cells adapt to the reduced oxygen supply. ox.ac.uk

Inhibitors of PHD enzymes can stabilize HIF-α, which has potential therapeutic benefits in conditions like anemia and ischemia. ox.ac.uk Isoquinoline derivatives have been identified as a class of compounds capable of inhibiting PHD enzymes. ox.ac.uk The crystal structure of PHD2 has been resolved in a complex with an isoquinoline inhibitor that acts as a 2-oxoglutarate (2-OG) competitor. ox.ac.uk These inhibitors bind to the active site of the PHD enzyme, which contains a non-heme iron center, and block the binding of the 2-OG co-substrate, which is essential for the hydroxylation reaction. For example, (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine is a specific isoquinoline-based PHD inhibitor. nih.govresearchgate.netnih.gov

Mechanistic Characterization of Enzyme Binding Sites

The inhibitory activity of 3-acetyl-4-hydroxyisoquinolin-1(2H)-one derivatives is intrinsically linked to their interaction with the active sites of their target enzymes.

HIV-1 Integrase and RNase H: The catalytic active sites of both HIV-1 integrase and the RNase H domain are characterized by the presence of two essential divalent metal ions, typically Mg²⁺. The active site of integrase contains a conserved DDE (Asp-Asp-Glu) motif that coordinates these metal ions. Isoquinoline derivatives possessing a diketo acid moiety or a similar pharmacophore are able to chelate these metal ions. This interaction disrupts the precise geometry required for catalysis, thereby inhibiting enzyme function. Molecular docking studies have helped to visualize these interactions, showing how the inhibitors fit into the active site and coordinate with the magnesium ions, thus preventing the binding and processing of the DNA substrates. nih.gov

Prolyl-4-Hydroxylase Domain (PHD): The active site of PHD enzymes contains a ferrous iron (Fe²⁺) atom and a binding pocket for the co-substrate 2-oxoglutarate. Isoquinoline-based inhibitors mimic the 2-OG co-substrate. ox.ac.uk They typically feature groups that can chelate the iron atom and other moieties that form hydrogen bonds and hydrophobic interactions within the active site pocket, effectively competing with the natural co-substrate and inhibiting the enzyme. ox.ac.ukscispace.com

In Vitro Anticancer Research: Cellular and Molecular Mechanistic Insights

Beyond enzyme inhibition, derivatives of isoquinolin-1(2H)-one have demonstrated notable activity in preclinical cancer research. In vitro studies using various cancer cell lines have begun to elucidate the cellular and molecular mechanisms underlying their anticancer effects.

Investigations on Cell Cycle Perturbation and Apoptosis Induction in Cancer Cell Lines

A primary mechanism through which many anticancer agents exert their effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. Several studies have shown that isoquinoline derivatives can effectively modulate these processes in cancer cells.

One study investigating a 3-acyl isoquinolin-1(2H)-one derivative found that it inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231). This was achieved by inducing cell cycle arrest at the G2 phase. Furthermore, the compound was shown to trigger apoptosis through the intrinsic mitochondrial pathway, which was evidenced by an upregulation of the pro-apoptotic protein Bax, a downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases like caspase-3, -7, and -9.

Similarly, studies on novel tetrahydro- ox.ac.ukresearchgate.nettriazolo[3,4-a]isoquinoline chalcone derivatives also reported significant anticancer activity. These compounds were found to induce cell cycle arrest, although in this case at the G1 or G2/M phase in breast cancer cells. This cell cycle blockade was accompanied by the induction of apoptosis, characterized by the upregulation of the tumor suppressor protein p53 and Bax, and the downregulation of Bcl-2. The activation of caspase-3, a key executioner of apoptosis, was also confirmed.

These findings highlight the ability of the isoquinoline scaffold to serve as a basis for compounds that can interfere with cancer cell proliferation by arresting the cell cycle and activating apoptotic cell death pathways.

Table 1: Summary of Anticancer Mechanisms of Isoquinoline Derivatives

Derivative Class Cell Line(s) Cell Cycle Arrest Apoptotic Markers
3-Acyl isoquinolin-1(2H)-one MCF-7, MDA-MB-231 G2 Phase ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3/7/9
Tetrahydro- ox.ac.ukresearchgate.nettriazolo [3,4-a]isoquinoline chalcone MCF-7 G1 Phase ↑ BAX, ↑ p53, ↑ Caspase-3, ↓ BCL2
Chalcone Methoxy Derivatives MDA-MB-231, Luc-4T1 G2/M Phase ↑ Bax/Bcl2 ratio, ↑ Caspase-3/7 activity

Tubulin Polymerization Inhibition

Derivatives of the isoquinolin-1(2H)-one scaffold have emerged as a promising class of compounds that exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by continuous polymerization and depolymerization of α- and β-tubulin heterodimers, is essential for the formation of the mitotic spindle during cell division. Consequently, agents that interfere with this process can selectively target rapidly proliferating cancer cells.

A number of studies have demonstrated that certain 3,4-dihydroisoquinolin-1(2H)-one analogues act as potent inhibitors of tubulin assembly. For instance, one study synthesized a series of hybrid molecules combining the 3,4-dihydroisoquinolin-1(2H)-one core with cinnamic acids. Molecular docking studies of these compounds suggested that they bind to the colchicine domain of tubulin, a site known to be targeted by various tubulin polymerization inhibitors. researchgate.net This binding sterically hinders the incorporation of tubulin dimers into growing microtubules, leading to the disruption of microtubule formation.

Further evidence for the tubulin-targeting mechanism comes from in vitro tubulin polymerization assays. In one such study, a novel 3,4-dihydroisoquinolin-1(2H)-one based piperlongumine analogue, compound 4, was shown to inhibit tubulin assembly in a concentration-dependent manner with an IC50 value of 7.1 μM, which was more potent than the standard colchicine (IC50 = 9.0 μM). researchgate.net This inhibition of tubulin polymerization leads to a cascade of downstream cellular events, most notably cell cycle arrest in the G2/M phase, as the cell is unable to form a functional mitotic spindle. This was confirmed by cell cycle analysis of cancer cells treated with these derivatives. researchgate.net

The exploration of related quinoline and quinolinone scaffolds further supports the potential of these heterocyclic systems as tubulin polymerization inhibitors. For example, a series of novel quinoline sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities. The most potent compound, D13, exhibited significant inhibition of tubulin assembly with an IC50 value of 6.74 μM. nih.gov Similarly, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been identified as tubulin polymerization inhibitors that effectively suppress the division of cultured cancer cells. chemrxiv.org These findings collectively highlight the potential of isoquinolin-1(2H)-one and related structures as a scaffold for the development of new anticancer agents that function by targeting tubulin polymerization.

Broad Spectrum Antiproliferative Activities (in vitro)

Derivatives of this compound and related quinazolin-4(3H)-one and quinoline scaffolds have demonstrated significant broad-spectrum antiproliferative activities against a variety of human cancer cell lines in vitro. nih.gov This activity is a direct consequence of their ability to interfere with fundamental cellular processes, such as cell division, as discussed in the context of tubulin polymerization inhibition.

Numerous studies have reported the cytotoxic effects of these compounds across a range of cancer types. For example, a novel hybrid molecule bearing a 3,4-dihydroisoquinolin-1(2H)-one and trans-cinnamic acid moiety, compound 10g, showed significant growth inhibition of MCF-7 breast cancer cells with a GI50 value of less than 0.1 μM. researchgate.net This compound also demonstrated activity against MDA-MB-231 breast cancer cells (GI50 = 20 μM) and C33A cervical cancer cells (GI50 = 3.2 μM). researchgate.net Another derivative from the same study, 10i, exhibited a broader spectrum of activity, inhibiting the growth of MCF-7 (GI50 = 3.42 μM), MDA-MB-231 (GI50 = 30 μM), HeLa (GI50 = 7.67 μM), C33A (GI50 = 13 μM), DU-145 (GI50 = 6.45 μM), and PC-3 (GI50 = 8.68 μM) cancer cell lines. researchgate.net

The antiproliferative potential of the quinazolin-4(3H)-one core is also well-documented. Certain derivatives have been shown to exert potent growth-inhibitory activity in lung cancer cell lines. nih.gov In one study, a newly synthesized quinazolin-4(3H)-one derivative, BIQO-19, displayed effective antiproliferative activity against various lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov

Furthermore, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been synthesized and evaluated for their antiproliferative activity against a panel of four cancer cell lines. nih.gov Several of these derivatives were found to be highly potent, with GI50 values in the nanomolar range, significantly more active than the reference drug erlotinib. nih.govmdpi.com The most effective of these compounds were further investigated as potential multi-target inhibitors, showing activity against EGFR, BRAFV600E, and EGFRT790M. nih.gov

The following table summarizes the in vitro antiproliferative activities of selected isoquinolin-1(2H)-one and related derivatives against various cancer cell lines.

Compound IDCancer Cell LineActivity (GI50/IC50)
Compound 10g MCF-7 (Breast)<0.1 μM
MDA-MB-231 (Breast)20 μM
C33A (Cervical)3.2 μM
Compound 10i MCF-7 (Breast)3.42 μM
MDA-MB-231 (Breast)30 μM
HeLa (Cervical)7.67 μM
C33A (Cervical)13 μM
DU-145 (Prostate)6.45 μM
PC-3 (Prostate)8.68 μM
Compound 4 Various cancer cell lines0.018 to 5.33 μM
Compound D13 HeLa (Cervical)1.34 μM
Compound 3h Four cancer cell lines22 nM to 31 nM (GI50)

In Vitro Antimicrobial Research: Mechanistic Aspects

Antibacterial Mechanisms

The quinoline and quinazolinone cores, structurally related to isoquinolin-1(2H)-one, are present in numerous compounds exhibiting significant in vitro antibacterial activity. The mechanisms underlying this activity are multifaceted, with DNA gyrase inhibition being a key target for many of these derivatives.

DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately bacterial cell death. A study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds found that the most potent compounds against E. coli also exhibited inhibitory activity against E. coli DNA gyrase. mdpi.com Molecular docking studies further supported these findings by demonstrating the binding affinity of these compounds within the enzyme's active site. mdpi.com

The antibacterial spectrum of these compounds often includes both Gram-positive and Gram-negative bacteria. For instance, a study investigating the in vitro antibacterial activity of ten series of substituted quinazolines found that Gram-positive bacteria were generally more sensitive to the tested compounds than Gram-negative bacteria. researchgate.net The most effective derivatives showed minimum inhibitory concentration (MIC) values as low as 1 mg/L for Bacillus subtilis and 5 mg/L for Escherichia coli. researchgate.net

Another study on isoxazole coupled quinazolin-4(3H)-one derivatives reported mild to good antimicrobial activity against a range of microorganisms. nih.gov The agar streak dilution method was used to determine the MIC values, and structure-activity relationship studies indicated that the nature and position of substituents on the quinazolinone ring played a crucial role in their antibacterial potency.

The following table presents the in vitro antibacterial activity of selected quinazolinone derivatives.

CompoundBacterial StrainMIC (μg/mL)
Compound 3m Staphylococcus aureus1.95
Bacillus subtilis1.95
Compound 5a Escherichia coli1
Staphylococcus aureus2
Bacillus subtilis1
Salmonella typhimurium4
Compound 5c Escherichia coli2
Staphylococcus aureus4
Bacillus subtilis2
Salmonella typhimurium8
Compound 5d Escherichia coli2
Staphylococcus aureus4
Bacillus subtilis2
Salmonella typhimurium8

Antifungal Mechanisms

In addition to their antibacterial properties, derivatives of the isoquinolin-1(2H)-one and related heterocyclic systems have shown promising in vitro antifungal activity. A primary mechanism of action for many antifungal agents is the disruption of the fungal cell membrane, often by inhibiting the synthesis of ergosterol, a vital component of the membrane.

Several studies have highlighted the potential of quinazolinone derivatives as antifungal agents. A series of azole antifungal agents featuring a quinazolinone nucleus displayed high in vitro activities against filamentous fungi. nih.gov Structure-activity relationship studies revealed that the presence of a halogen at the 7-position of the quinazolinone ring was beneficial for antifungal potency. nih.gov

The antifungal activity of these compounds has been evaluated against a range of pathogenic fungi, including various Candida and Aspergillus species. For example, newly synthesized pyrrolo[1,2-a]quinoline derivatives were tested for their antifungal activity against Candida albicans and Aspergillus niger using the serial dilution method. researchgate.net Similarly, a study on new quinazolin-4(3H)-one derivatives reported their evaluation as antifungal agents against four fungal strains, with some compounds showing potent activity. mdpi.com

The mechanism of action for some of these compounds is believed to involve the inhibition of ergosterol biosynthesis, similar to the action of azole antifungals. This leads to a depletion of ergosterol in the fungal cell membrane, altering its fluidity and permeability and ultimately leading to cell death. The following table summarizes the in vitro antifungal activity of selected quinazolin-4(3H)-one derivatives.

CompoundFungal StrainMIC (μg/mL)
Compound 5a Candida albicans2
Candida tropicalis1
Aspergillus niger4
Microsporum phaseolina2
Compound 5c Candida albicans4
Candida tropicalis2
Aspergillus niger8
Microsporum phaseolina4
Compound 5d Candida albicans4
Candida tropicalis2
Aspergillus niger8
Microsporum phaseolina4

In Vitro Antiviral Research: Focus on Specific Viral Targets and Mechanisms (e.g., Anti-HIV, Anti-Hepatitis C Virus, Anti-Coronavirus)

The structural diversity of isoquinoline and its derivatives has prompted investigations into their potential as antiviral agents against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.

Some tetrahydroisoquinoline (THIQ) derivatives have been identified as having anti-coronavirus activity. nih.gov A study synthesized a series of novel 1-oxo-2,3,4-trisubstituted THIQ derivatives and conducted initial screenings for their activity against two strains of human coronavirus, 229E and OC-43. nih.gov This preliminary research suggests that the THIQ scaffold could be a valuable starting point for the development of new anti-coronavirus therapeutics. nih.gov

In the context of other viral infections, certain compounds with related heterocyclic structures have shown promise. For instance, the anti-HCV drug daclatasvir has been shown to inhibit the replication of SARS-CoV-2 in vitro. nih.gov Daclatasvir acts by targeting the HCV NS5A protein, which is involved in viral RNA replication. nih.gov Its activity against SARS-CoV-2 suggests that it may interfere with viral RNA synthesis or other replication processes. nih.gov

Furthermore, glycyrrhizinic acid derivatives have been investigated for their broad-spectrum antiviral activity, including against HIV-1 and SARS-CoV-2. A study on glycyvir, a multi-component mixture of glycyrrhizinic acid nicotinates, demonstrated its ability to inhibit SARS-CoV-2 replication in vitro with an IC50 in the low micromolar range. mdpi.com The same study also found that glycyvir exhibited marked inhibitory activity against HIV pseudoviruses, with evidence suggesting that it interferes with the entry of the virus into the target cell. mdpi.com

The following table summarizes the in vitro antiviral activity of selected compounds.

Compound/DerivativeVirusCell LineActivity (IC50)
Glycyvir SARS-CoV-2Vero E62–8 μM
HIV-1 (subtype B)TZM-bl3.9–27.5 µM
HIV-1 (subtype A6)TZM-bl3.9–27.5 µM
HIV-1 (CRF63_02A)TZM-bl3.9–27.5 µM
Daclatasvir SARS-CoV-2Vero0.8 μM
HuH-70.6 μM
Calu-31.1 μM

In Vitro Anti-inflammatory Mechanisms

Derivatives of isoquinolin-1(2H)-one and related quinoline and quinazolin-4(3H)-one structures have demonstrated significant in vitro anti-inflammatory properties. The primary mechanism underlying this activity often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).

A study on a quinoline isolated from the bark of Spondias pinnata, 7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2), revealed its potent anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated murine macrophage model. nih.gov SPE2 was found to suppress the overproduction of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Mechanistic studies showed that SPE2 treatment led to a dose-dependent reduction of NF-κB translocation into the nucleus, thereby inhibiting the transcription of genes encoding these pro-inflammatory molecules. nih.gov

Furthermore, certain derivatives of pyridothiazine-1,1-dioxide containing a 1,3,4-oxadiazole ring have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. mdpi.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some of the synthesized compounds exhibited strong and selective inhibition of COX-2, which is the inducible isoform of the enzyme primarily involved in the inflammatory response. mdpi.com This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The anti-inflammatory potential of isoxazole coupled quinazolin-4(3H)-one derivatives has also been investigated. nih.gov In a carrageenan-induced foot paw edema test in rats, a model of acute inflammation, these compounds exhibited mild to good anti-inflammatory activity. nih.gov The following table provides a summary of the in vitro anti-inflammatory activities of selected compounds.

CompoundModel/TargetEffect
SPE2 (7-hydroxy-6-methoxyquinolin-2(1H)-one) LPS-stimulated RAW 264.7 macrophagesSuppression of NO, TNF-α, IL-6, IL-1β production
Inhibition of NF-κB nuclear translocation
TG4 COX-2 enzymeStrong inhibitory activity
TG6 COX-2 enzymeStrong inhibitory activity
TG11 COX-2 enzymePreferential COX-2 inhibitor
TG12 COX-1 and COX-2 enzymesNon-selective COX inhibitor

In Vitro Antiparasitic Activity and Associated Mechanisms

Research into 2-aroyl quinazolinones has demonstrated their efficacy against parasitic protozoans like Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania infantum, which is responsible for visceral leishmaniasis. nih.govuantwerpen.be In one study, a series of 2-aroyl quinazolinone derivatives were synthesized and evaluated for their antiprotozoal activity. Several of these compounds exhibited significant inhibition of parasite growth, with some derivatives showing low micromolar activity against T. b. rhodesiense and T. b. brucei. uantwerpen.be The activity of these compounds was found to be dependent on the nature of the substituent on the aroyl moiety. uantwerpen.be

Furthermore, a study on benzo[de]isoquinoline-1,3-dione derivatives revealed their in vitro action against the flagellate forms of Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net The tested compounds were found to inhibit the normal development of the parasite in culture. researchgate.net

The proposed mechanisms of action for such heterocyclic compounds often involve the inhibition of essential parasitic enzymes or interference with the parasite's cellular processes. For instance, some antiparasitic agents are known to target enzymes involved in the parasite's metabolism or DNA replication. However, without specific studies on this compound derivatives, the precise molecular targets and mechanisms remain speculative.

Table 1: In Vitro Antiparasitic Activity of Structurally Related Compounds

Compound ClassParasiteIn Vitro Activity (IC50/EC50)Reference
2-Aroyl quinazolinonesTrypanosoma brucei rhodesiense~1-5 µM uantwerpen.be
2-Aroyl quinazolinonesTrypanosoma brucei brucei~4 µM uantwerpen.be
Benzo[de]isoquinoline-1,3-dionesTrypanosoma cruziInhibition of normal development researchgate.net

Note: This table presents data for structurally related compounds, not this compound derivatives.

Other Mechanistic Biological Investigations (e.g., Antidiabetic, Anticoagulant, Anti-Alzheimer)

Investigations into the broader biological activities of isoquinolin-1(2H)-one and related heterocyclic structures have revealed potential therapeutic applications in various other fields, including as antidiabetic, anticoagulant, and anti-Alzheimer's agents.

Antidiabetic Activity:

The potential for isoquinoline and quinoline derivatives to act as antidiabetic agents has been explored. For instance, novel analogs of quinoline and isoindoline have been synthesized and investigated for their antioxidant and antidiabetic properties. nih.gov Certain compounds from this series displayed noteworthy inhibitory activity against α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. nih.gov

Anticoagulant Activity:

Structurally related fused quinolinone derivatives have been identified as potential anticoagulants. A study on derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one demonstrated their in vitro inhibitory activity against coagulation factor Xa and factor XIa, which are crucial enzymes in the blood coagulation cascade. nih.govmdpi.com Several synthesized compounds were found to inhibit these factors with IC50 values in the low micromolar range, suggesting their potential as novel antithrombotic agents. nih.govmdpi.com

Anti-Alzheimer's Activity:

The isoquinoline scaffold is present in numerous natural alkaloids that have been investigated for their neuroprotective effects. ejpmr.com Research on isoquinoline derivatives has shown their potential as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic approach for Alzheimer's disease. nih.gov Studies on various isoquinoline alkaloids and their synthetic derivatives have demonstrated their ability to inhibit AChE, suggesting that the isoquinoline nucleus could be a valuable pharmacophore for the design of new anti-Alzheimer's agents. ejpmr.comnih.gov Furthermore, some quinazolinone derivatives have also been evaluated for their potential in targeting Alzheimer's disease, showing promising anti-acetylcholinesterase, anti-inflammatory, and antioxidant activities. nih.gov

Table 2: Other In Vitro Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityTarget/MechanismIn Vitro Potency (IC50/EC50)Reference
Quinoline and isoindoline analogsAntidiabeticα-glycosidase and α-amylase inhibitionNoteworthy inhibition nih.gov
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativesAnticoagulantFactor Xa and Factor XIa inhibitionLow µM range nih.govmdpi.com
Isoquinoline derivativesAnti-Alzheimer'sAcetylcholinesterase inhibitionMicromolar range nih.gov
Quinazolinone derivativesAnti-Alzheimer'sAcetylcholinesterase inhibitionPromising activity nih.gov

Note: This table presents data for structurally related compounds, not this compound derivatives.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Acetyl 4 Hydroxyisoquinolin 1 2h One Derivatives

Influence of Substituent Position and Nature on Biological Interactions and Mechanistic Pathways

The biological activity and mechanistic pathways of isoquinolinone derivatives are highly sensitive to the placement and chemical nature of various substituents on the core structure. Studies on related scaffolds, such as 3,4-dihydroisoquinolin-1(2H)-ones and 1,2,3,4-tetrahydroisoquinolines (THIQs), provide significant insights into how modifications at different positions can modulate biological effects. rsc.orgresearchgate.netnih.gov

Substitutions at the N-2 Position: The nitrogen atom of the lactam ring is a common site for modification. The introduction of different groups at this position can significantly alter the compound's steric and electronic properties, influencing its interaction with biological targets. For instance, in studies on related isoquinolinone analogs, varying the N-2 substituent from small alkyl chains to larger aryl groups has been shown to tune the activity profile.

Substitutions at the C-3 Position: The C-3 position is critical for modulating potency and selectivity. Research on 3-substituted THIQs has shown that this region of the binding pocket on target enzymes is often spatially compact. nih.gov While a methyl group at this position can enhance inhibitory activity compared to the unsubstituted parent compound, extending the alkyl chain to an ethyl group can diminish potency, suggesting steric limitations. nih.gov The nature of the substituent is also paramount. The introduction of a group capable of specific interactions, such as a hydroxymethyl group, can enhance potency not just through steric tolerance but by forming key hydrogen bonds with active-site amino acid residues. nih.gov This suggests that modifications to the acetyl group in 3-acetyl-4-hydroxyisoquinolin-1(2H)-one, for example, by reduction to a hydroxyethyl (B10761427) group or extension to a larger acyl chain, would be a critical determinant of its mechanistic pathway.

Substitutions at the C-4 Position: The hydroxyl group at the C-4 position is a key functional feature. In related isoquinolin-1(2H)-one derivatives, the presence of a hydroxyl group has been identified as crucial for certain biological activities. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on analogous 3,4-dihydroisoquinolin-1(2H)-ones have revealed the necessity of a C4-carboxyl group for potent antioomycete activity, indicating the importance of a hydrogen-bonding group at this position. rsc.orgresearchgate.netnih.gov This highlights the 4-OH group as a primary interaction point with target proteins, likely acting as a hydrogen bond donor.

The following interactive table summarizes the generalized influence of substituent properties at key positions of the isoquinolinone scaffold based on findings from related structures.

PositionSubstituent TypeGeneral Effect on ActivityRationale
N-2Small Alkyl (e.g., -CH₃)VariableModifies solubility and steric profile.
N-2Bulky Aryl (e.g., -Ph)VariableCan introduce new binding interactions (e.g., pi-stacking) or steric hindrance.
C-3Small Alkyl (e.g., -CH₃)Potentially increases potencyFits into spatially constrained hydrophobic pockets. nih.gov
C-3H-bond Donor (e.g., -CH₂OH)Potentially increases potencyForms specific hydrogen bonds with target residues. nih.gov
C-4H-bond Donor (e.g., -OH)Crucial for activityActs as a key anchoring point in the binding site. nih.gov
Aromatic RingElectron-donating (e.g., -OCH₃)Modulates electronic propertiesCan influence the pKa of the 4-OH group and overall binding affinity.
Aromatic RingElectron-withdrawing (e.g., -Cl)Modulates electronic propertiesCan alter the electronic distribution of the aromatic system and impact target interactions.

Stereochemical Considerations in Biological Modulation

Stereochemistry plays a pivotal role in the activity of bioactive molecules, as biological systems like enzymes and receptors are inherently chiral. nih.gov While the parent this compound molecule is achiral, the introduction of substituents can create one or more stereocenters, leading to the existence of enantiomers and diastereomers.

The differential activity between stereoisomers is a well-established principle in medicinal chemistry. nih.gov Enantiomers, which are non-superimposable mirror images, can exhibit profoundly different potencies, mechanisms of action, and metabolic profiles. This is because the three-dimensional arrangement of atoms is critical for precise alignment within a chiral binding site. One enantiomer may fit optimally and elicit a strong response, while the other may bind weakly or not at all. nih.gov

For example, studies on chiral analogs of other bioactive heterocyclic compounds have demonstrated that only isomers with a specific stereoconfiguration (e.g., the (5S, αS) isomers) display significant biological activity. nih.gov This stereoselectivity is often attributed not only to differential binding affinity at the target site but also to stereospecific recognition by cellular uptake transporters. nih.gov Therefore, if a chiral center were introduced into the this compound scaffold—for instance, by reducing the acetyl ketone to a secondary alcohol—it would be essential to separate and evaluate the individual enantiomers to identify the more active stereoisomer and elucidate the structural and stereochemical requirements for efficient biological interaction.

Rational Design Principles for Modulating Biological Mechanisms

Rational design strategies are employed to optimize the biological and mechanistic profiles of lead compounds like this compound. These principles leverage structural information from the target and the ligand to guide synthetic modifications.

One effective strategy is conformational restriction . This approach involves designing analogs with reduced flexibility, often by introducing new rings or bulky groups that lock the molecule into a specific, biologically active conformation. For instance, in the design of inhibitors based on the related tetrahydroisoquinoline scaffold, fusing an oxazolidinone ring to the core structure created conformationally restricted analogs. nih.gov This strategy can lead to a significant increase in selectivity for one biological target over others, as the rigid conformation may fit the intended target's binding site perfectly while being incompatible with the binding sites of off-targets. nih.gov Applying this to the this compound scaffold could involve cyclizing the 3-acetyl side chain to create a more rigid derivative, potentially enhancing selectivity for a specific enzyme or receptor.

Another principle is structure-based design , which relies on a detailed understanding of the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. By visualizing how a ligand binds, medicinal chemists can design new derivatives that make more optimal interactions. This could involve adding a substituent to form a new hydrogen bond, introducing a hydrophobic group to fill an empty pocket in the binding site, or modifying a functional group to avoid an unfavorable steric clash.

Pharmacophore Development and Lead Optimization Strategies for Novel Chemical Probes

Pharmacophore modeling is a cornerstone of lead optimization, serving to identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com For the this compound scaffold, a pharmacophore model would distill its key structural elements into a 3D query that can be used to design new chemical probes or search virtual compound libraries. nih.gov

The key pharmacophoric features of this compound can be defined as follows:

Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond Donor (HBD)4-hydroxyl group (-OH)Donates a hydrogen bond to an acceptor group (e.g., Asp, Glu, or backbone carbonyl) on the target protein.
Hydrogen Bond Acceptor (HBA) 11-keto group (C=O)Accepts a hydrogen bond from a donor group (e.g., Arg, Lys, or backbone N-H) on the target protein.
Hydrogen Bond Acceptor (HBA) 23-acetyl group (C=O)Accepts a hydrogen bond, providing an additional interaction point.
Aromatic Ring (AR)Fused benzene (B151609) ringParticipates in hydrophobic or pi-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp).
Hydrophobic Feature (HY)Acetyl methyl groupCan fit into a small hydrophobic pocket.

Once a validated pharmacophore model is established, it becomes a powerful tool for lead optimization . 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to refine the model. nih.gov These methods generate 3D contour maps that visualize regions around the aligned molecules where modifications to steric, electrostatic, or hydrophobic fields would likely increase or decrease biological activity. nih.gov For example, a CoMFA analysis might generate a green contour map near the C-7 position of the aromatic ring, indicating that adding a bulky, sterically favorable group in that region would enhance potency. Conversely, a red contour map near the acetyl group might suggest that an electronegative substituent there would be beneficial. unar.ac.id

This information guides the synthesis of a focused library of new derivatives with a higher probability of improved activity. The resulting compounds are then evaluated, and the data is used to iteratively refine the pharmacophore and QSAR models, accelerating the development of potent and selective chemical probes for biological research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-4-hydroxyisoquinolin-1(2H)-one, and what key reaction parameters require optimization?

  • Methodological Answer : The compound is synthesized via coupling reactions between benzamide derivatives and alkynes bearing carbonyl groups. For example, Scheme 37 in demonstrates the use of benzamides and alkynes with keto groups under catalytic conditions to form 3-acetyl derivatives . Key parameters include catalyst choice (e.g., transition-metal catalysts), reaction temperature, and solvent polarity. Optimization involves iterative adjustment of these variables to maximize yield and purity.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential. For instance, highlights MS/MS fragmentation patterns for structural elucidation, while emphasizes cross-validation with computational predictions (e.g., quantum chemical calculations for spectral simulation). Researchers should compare experimental NMR chemical shifts with Density Functional Theory (DFT)-generated models to confirm assignments .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound while minimizing experimental trials?

  • Methodological Answer : Factorial Design (DoE) allows systematic variation of factors like temperature, catalyst loading, and solvent ratio. and recommend using a 2^k factorial design to identify interactions between variables. For example, a 3-factor design (temperature, catalyst, solvent) reduces trials from 27 (full factorial) to 8–12 experiments. Post-hoc ANOVA (as in ) analyzes significance, prioritizing variables for further optimization .

Q. What computational strategies predict the reactivity and stability of this compound derivatives under varying conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., transition-state modeling via Gaussian software) and molecular dynamics simulations assess reaction pathways and stability. details ICReDD’s approach, combining reaction path searches with experimental feedback loops. Software like Schrödinger Suite or NWChem can model tautomerization or degradation pathways under thermal stress .

Q. How should researchers address discrepancies between experimental yields and computational predictions in the synthesis of this compound?

  • Methodological Answer : Re-examine reaction mechanisms using ab initio calculations to identify overlooked intermediates or competing pathways. ’s feedback loop integrates experimental data (e.g., HPLC purity) back into simulations to refine models. Statistical tools like Fisher’s LSD test () validate whether yield variations are significant or due to experimental noise .

Q. What methodologies ensure reliable purity assessment when commercial sources lack analytical data (e.g., Sigma-Aldrich’s disclaimer in )?

  • Methodological Answer : Implement orthogonal validation:

  • Step 1 : Use HPLC with a photodiode array detector to assess purity (>95%).
  • Step 2 : Confirm identity via High-Resolution Mass Spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC).
  • Step 3 : Cross-reference with computational IR/Raman spectra generated by tools like ORCA or ADF .

Data Contradiction and Validation

Q. How can researchers resolve conflicting spectral data between synthesized batches of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Use ANOVA () to determine if variations are statistically significant.
  • Isolation of Variables : Re-synthesize batches under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate contamination sources.
  • Advanced Spectroscopy : Employ X-ray crystallography for unambiguous structural confirmation .

Scalability and Engineering Considerations

Q. What reactor design principles are critical for scaling up the synthesis of this compound?

  • Methodological Answer : Refer to CRDC subclass RDF2050112 (), which emphasizes:

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions.
  • Process Simulation : Tools like Aspen Plus model kinetics and optimize residence time.
  • Safety Protocols : Integrate real-time monitoring (e.g., FTIR probes) to detect intermediates or byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.